3-methyl-1,3-thiazol-2(3H)-imine hydroiodide
Overview
Description
3-methyl-1,3-thiazol-2(3H)-iminium iodide is a chemical compound with the molecular formula C4H7IN2S . It is related to 5-(hydroxymethyl)-3-methyl-1,3-thiazol-2(3H)-one .
Molecular Structure Analysis
The molecular weight of 3-methyl-1,3-thiazol-2(3H)-iminium iodide is 242.08125 . The specific structure is not provided in the search results.Physical and Chemical Properties Analysis
3-methyl-1,3-thiazol-2(3H)-iminium iodide has a molecular formula of C4H7IN2S and a molecular weight of 242.08125 . Additional physical and chemical properties are not provided in the search results.Scientific Research Applications
1. Crystal Structure Analysis
Sharma et al. (2020) conducted a combined theoretical and experimental investigation on a binary complex involving 3-methyl-1,3-thiazol-2(3H)-imine. This study focused on understanding the structural properties of the binary complex through X-ray diffraction, intramolecular hydrogen bonding, and various computational methods, contributing to insights into its molecular architecture and interactions (Sharma et al., 2020).
2. Synthesis Methodology
El-Sawah et al. (2020) developed a one-pot synthesis procedure for thiazol-2(3H)-imine derivatives. This method streamlined the production process, enhancing the efficiency of synthesizing such compounds, which can be crucial in various research applications, especially in organic chemistry (El-Sawah et al., 2020).
3. Cycloaddition and Cyclocondensation Reactions
Sokolov et al. (2012) studied the behavior of a related compound, methyl 3,3,3-trifluoro-2-(thiazol-2-ylimino)propionate, in cycloaddition and cyclocondensation reactions. This research provides valuable insights into the reactivity and potential applications of thiazol-2(3H)-imine derivatives in synthetic chemistry (Sokolov et al., 2012).
4. Novel Synthesis Techniques
Murru et al. (2008) explored a one-pot synthesis of substituted thiazol-2-imines. This research contributes to the development of new methodologies for synthesizing thiazol-2-imines, which can be applied in various scientific research fields, including drug discovery (Murru et al., 2008).
5. Antimicrobial Activity
Katagi et al. (2013) investigated the synthesis and antimicrobial activity of substituted thiazolyl derivatives of 2-quinolones, highlighting the potential of thiazol-2(3H)-imine derivatives in the development of new antimicrobial agents (Katagi et al., 2013).
6. Heterocyclic Thiones Synthesis
Budarina et al. (2007) examined the reactions of 4-methyl-1,3-thiazole-2(3H)-thiones with various C,N-disubstituted nitrile imines. This research contributes to the field of heterocyclic chemistry, particularly in understanding the synthesis and reactivity of thiones and related compounds (Budarina et al., 2007).
7. Formation in Aib-Containing Thiopeptides
Breitenmoser et al. (2002) conducted research on the formation of 1,3-Thiazol-5(4H)-imines in Aib-containing thiopeptides. This study provides insights into the chemical behavior of thiazol-imines in complex biological molecules like peptides (Breitenmoser et al., 2002).
8. Cytotoxicity Evaluation
Eshghi et al. (2019) synthesized new benzothiazole derivatives, including N-(6-substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine compounds, and evaluated their cytotoxicity. This research is significant in exploring the potential of thiazol-imine derivatives as antitumoral agents (Eshghi et al., 2019).
Mechanism of Action
Target of Action
It is known that many thiazoles are found during drug development for the treatment of various conditions such as allergies, hypertension, schizophrenia, bacterial and hiv infections, and pain . They also act as fibrinogen receptor antagonists with anti-thrombotic activity and as inhibitors of bacterial DNA gyrase B .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to various biological effects .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives are known for their diverse biological activities, including anticonvulsant, antiviral, antibacterial, antimicrobial, and fungicidal activities . They are also useful as anti-allergenic and anti-inflammatory agents .
Properties
IUPAC Name |
3-methyl-1,3-thiazol-2-imine;hydroiodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S.HI/c1-6-2-3-7-4(6)5;/h2-3,5H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQQQCZPDHWBOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CSC1=N.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7IN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56010-23-2 | |
Record name | 2,3-DIHYDRO-2-IMINO-3-METHYLTHIAZOLE HYDROIODIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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